PC SPDP-NHS carbonate ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

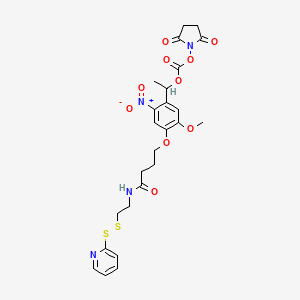

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTXYOZPURXCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphocholine (B91661) (PC) SPDP-NHS carbonate ester, a heterobifunctional, cleavable linker used in the development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide generalized experimental protocols for its application in bioconjugation.

Introduction to PC SPDP-NHS Carbonate Ester

This compound is a sophisticated chemical tool designed for the precise linkage of therapeutic payloads to antibodies. Its structure incorporates three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues found on the surface of antibodies.

-

Pyridyl Disulfide (SPDP): This moiety enables the attachment of a thiol-containing payload. The resulting disulfide bond is cleavable under the reducing conditions found within the intracellular environment.

-

Carbonate Ester: This linkage provides an additional cleavage mechanism. Carbonate esters are designed to be labile in the acidic environment of endosomes and lysosomes.[1]

-

Phosphocholine (PC) Moiety: The inclusion of a phosphocholine group is intended to enhance the biocompatibility and solubility of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.

The dual-cleavable nature of this linker, through both disulfide reduction and acid-catalyzed hydrolysis of the carbonate, offers a strategy for ensuring efficient payload release within the target cell.

Physicochemical Properties and Characterization

While specific proprietary data for this exact linker is not publicly available, we can infer its general properties and the necessary characterization methods based on its constituent parts.

Table 1: Physicochemical Properties of a Typical SPDP-NHS Ester Linker

| Property | Value/Method |

| Molecular Formula | Varies based on specific structure |

| Molecular Weight | Varies based on specific structure |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Purity (Typical) | >95% (as determined by HPLC) |

| Storage Conditions | Store at -20°C, desiccated |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the linker.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker and the final ADC.

-

Mass Spectrometry (MS): To confirm the molecular weight of the linker and the drug-antibody ratio (DAR) of the ADC.

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is designed to be stable in systemic circulation and to release its payload upon internalization into the target cancer cell.

ADC Internalization and Trafficking

The general pathway for an ADC utilizing a cleavable linker is as follows:

Caption: General workflow of ADC internalization and payload release.

Linker Cleavage Mechanisms

Two primary mechanisms lead to the release of the payload from the this compound linker:

-

Acid-Catalyzed Hydrolysis of the Carbonate Ester: As the ADC traffics from the early endosome to the lysosome, the decreasing pH promotes the hydrolysis of the carbonate ester bond.[1]

-

Reduction of the Disulfide Bond: The high concentration of reducing agents, such as glutathione, within the cytoplasm efficiently cleaves the disulfide bond, liberating the thiol-containing payload.[1]

Caption: Dual cleavage mechanisms of the this compound linker.

Experimental Protocols

The following are generalized protocols for the use of a heterobifunctional linker like this compound in the preparation of an ADC. Optimization will be required for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the reaction of the NHS ester moiety of the linker with the primary amines of the antibody.

Materials:

-

Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.

Conjugation of Thiolated Payload to Modified Antibody

This protocol describes the reaction of the pyridyl disulfide moiety of the linker with a thiol-containing payload.

Materials:

-

Linker-modified antibody from the previous step

-

Thiol-containing payload

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)

-

Desalting column or other purification system (e.g., tangential flow filtration)

Procedure:

-

Payload Preparation: Prepare a stock solution of the thiol-containing payload in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload stock solution to the linker-modified antibody solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification: Purify the resulting ADC from excess payload and other reagents using a desalting column, dialysis, or tangential flow filtration.

Experimental Workflow

References

An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester: A Photocleavable and Thiol-Reactive Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PC SPDP-NHS carbonate ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. This document details its chemical structure, physicochemical properties, and provides representative experimental protocols for its synthesis and application, particularly in the context of Antibody-Drug Conjugates (ADCs).

Core Chemical Structure and Functional Components

The this compound is a sophisticated linker molecule meticulously designed with three key functional components: a photocleavable (PC) core, a thiol-reactive SPDP moiety, and an amine-reactive N-Hydroxysuccinimide (NHS) carbonate ester.

-

Photocleavable (PC) Core: The central feature of this linker is the photocleavable o-nitrobenzyl group. This aromatic structure is engineered to be stable under physiological conditions but undergoes cleavage upon irradiation with UV light (typically around 365 nm)[1][2]. This light-induced cleavage allows for the controlled and spatiotemporal release of a conjugated payload, a critical feature for targeted drug delivery[1].

-

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) Moiety: This component provides thiol-reactivity. The 2-pyridyldithio group reacts specifically with free sulfhydryl (thiol) groups to form a stable, yet reducible, disulfide bond[3][4]. This reaction releases pyridine-2-thione, a byproduct that can be quantified spectrophotometrically at 343 nm to monitor the conjugation reaction[4][5]. The disulfide linkage is sensitive to reducing agents such as dithiothreitol (B142953) (DTT), offering a secondary mechanism for payload release in a reducing environment, such as the intracellular space.

-

NHS (N-Hydroxysuccinimide) Carbonate Ester: The NHS ester is a well-established amine-reactive group. It readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds[6][7]. This functionality allows for the straightforward conjugation of the linker to antibodies or other biomolecules.

Below is a diagram illustrating the core chemical structure of the this compound.

Caption: Core components of the this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties and other quantitative data for the this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₈N₄O₁₀S₂ | N/A |

| Molecular Weight | ~608.64 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, Chloroform | [3] |

| Storage Conditions | -20°C, protect from light | [3] |

| Photocleavage Wavelength | ~365 nm (typical for o-nitrobenzyl) | [1][2] |

| Photocleavage Quantum Yield (Φ) | 0.1 - 1% (typical for o-nitrobenzyl derivatives) | [8] |

| SPDP Reaction pH | 7-8 | [4][5] |

| NHS Ester Reaction pH | 7-9 | [4] |

| Pyridine-2-thione Absorbance | 343 nm | [4] |

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of the this compound and its subsequent use in bioconjugation.

Representative Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential assembly of its three core components. The following is a representative protocol based on established chemical principles.

Materials:

-

2-Nitro-4,5-dimethoxybenzyl alcohol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

3-(2-Pyridyldithio)propionic acid

-

N-Hydroxysuccinimide (NHS)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Synthesis of the Photocleavable NHS Carbonate:

-

Dissolve 2-nitro-4,5-dimethoxybenzyl alcohol in anhydrous DCM.

-

Add N,N'-disuccinimidyl carbonate (DSC) and pyridine to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the photocleavable NHS carbonate.

-

-

Synthesis of SPDP-NHS Ester:

-

Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in anhydrous DMF.

-

Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate containing the SPDP-NHS ester can be used directly in the next step or purified by recrystallization.

-

-

Final Assembly of this compound:

-

This final step would involve a reaction to link the photocleavable carbonate to the SPDP moiety. The exact strategy would depend on the specific precursors synthesized. A plausible route would involve synthesizing a precursor with a free hydroxyl group for the carbonate formation after the SPDP moiety is in place.

-

Caption: Conceptual workflow for the synthesis of this compound.

Conjugation of this compound to an Antibody

This protocol describes the conjugation of the linker to a monoclonal antibody (mAb) via its amine-reactive NHS ester.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Protocol:

-

Antibody Preparation:

-

Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and byproducts.

-

Collect the fractions containing the conjugated antibody.

-

Conjugation of a Thiolated Payload and Photocleavage

This protocol outlines the conjugation of a thiol-containing payload to the antibody-linker conjugate and the subsequent light-induced release.

Materials:

-

Antibody-PC-SPDP conjugate

-

Thiolated payload (e.g., a cytotoxic drug with a free thiol group)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm)

-

Analytical HPLC

Protocol:

-

Payload Conjugation:

-

Dissolve the thiolated payload in a suitable solvent and add it to the antibody-PC-SPDP conjugate solution.

-

Incubate the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification of the ADC:

-

Purify the resulting ADC using SEC to remove any unreacted payload.

-

-

Photocleavage:

-

Expose a solution of the purified ADC to a 365 nm UV light source.

-

Monitor the release of the payload over time by analytical HPLC.

-

Caption: Experimental workflow for ADC formation and payload release.

Signaling Pathways and Logical Relationships

The this compound does not directly participate in cellular signaling pathways. Instead, it is a tool to create bioconjugates that can interact with these pathways. For instance, an ADC constructed with this linker can target a specific cell surface receptor, be internalized, and then release its cytotoxic payload upon light activation to interfere with intracellular signaling pathways leading to apoptosis.

The logical relationship of its application in targeted therapy is as follows:

Caption: Logical workflow of an ADC utilizing a photocleavable linker.

This technical guide provides a foundational understanding of the this compound for its application in advanced bioconjugation and drug delivery research. The provided protocols are representative and should be optimized for specific applications and molecules.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the PC SPDP-NHS Carbonate Ester: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PC SPDP-NHS carbonate ester, a heterobifunctional, cleavable linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, detailing the distinct functionalities of its components and the dual-cleavage strategy it employs. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Core Concepts: A Multi-Functional Linker for Controlled Release

The this compound is a sophisticated chemical tool designed for the precise linkage and subsequent controlled release of molecules, typically a therapeutic payload from a biomolecule such as an antibody. Its structure incorporates three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a disulfide bond, which can react with sulfhydryl groups to form a stable but reducible linkage. This disulfide bond is susceptible to cleavage by reducing agents.

-

Photocleavable (PC) Carbonate Ester: This component, typically based on an o-nitrobenzyl or coumarin (B35378) chemistry, introduces a light-sensitive cleavage site. The carbonate ester linkage can be broken upon exposure to specific wavelengths of UV or visible light.

The combination of these elements allows for a dual-release strategy, enhancing the control over payload delivery.

Mechanism of Action: A Two-Pronged Cleavage Strategy

The utility of the this compound lies in its ability to be cleaved by two distinct and orthogonal mechanisms: reduction and photolysis.

Reductive Cleavage of the Disulfide Bond

The disulfide bond within the SPDP group is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2] This cleavage is often exploited for intracellular drug release, where the higher concentration of reducing agents like glutathione (B108866) inside the cell facilitates the liberation of the payload.[1]

Photocleavage of the Carbonate Ester

The "PC" component of the linker introduces a light-sensitive cleavage site. While the exact structure of the photocleavable group in commercially available "this compound" can vary, it is typically based on well-established photochemistry.

-

o-Nitrobenzyl-based Linkers: These are among the most common photocleavable groups and are cleaved by UV light, usually in the 300-365 nm range.[3] Upon irradiation, an intramolecular rearrangement occurs, leading to the cleavage of the ester bond and the release of the payload.

-

Coumarin-based Linkers: These linkers have the advantage of being cleaved by longer wavelength light (blue light, around 400-450 nm), which can be less damaging to biological samples. The cleavage mechanism involves the formation of a contact ion pair upon photoexcitation, followed by hydrolysis to release the payload.

The choice of the photocleavable moiety influences the optimal wavelength for cleavage and the kinetics of the release.

Quantitative Data

The following tables summarize key quantitative parameters related to the reactions and cleavage of the functional groups found in the this compound. It is important to note that the precise kinetics for the complete linker molecule may vary depending on the specific molecular context and experimental conditions.

| Parameter | Value | Conditions | Reference |

| NHS Ester Reaction | |||

| Optimal pH | 7-8 | Phosphate, carbonate/bicarbonate, or borate (B1201080) buffers | [1][2] |

| Half-life at pH 7 | Several hours | Aqueous solution | [1] |

| Half-life at pH 9 | < 10 minutes | Aqueous solution | [1] |

| SPDP Disulfide Bond Cleavage | |||

| Reducing Agent | 25 mM DTT | pH 4.5 (to avoid reduction of native protein disulfides) | |

| 50 mM DTT | pH 7-9 (for more efficient cleavage) | [1] | |

| Photocleavage (o-Nitrobenzyl Esters) | |||

| Wavelength | 300-365 nm | Near-UV light | |

| Cleavage Time | 5-10 minutes | e.g., 3.5 mW/cm² at 365 nm | |

| Carbonate Ester Hydrolysis | |||

| Half-life (3-sulfanylpropionyl linker) | 4.2 +/- 0.1 days | Not specified | [4] |

| Half-life (4-sulfanylbutyryl linker) | 14.0 +/- 0.2 days | Not specified | [4] |

Table 1: Reaction and Cleavage Parameters.

Experimental Protocols

Protocol for Antibody Conjugation using NHS Ester Chemistry

This protocol provides a general guideline for the conjugation of the this compound to an antibody.

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as dialysis or a spin column against a carbonate/bicarbonate buffer (e.g., 100 mM, pH 8.3).

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

Linker Preparation:

-

Allow the this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the linker in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol for Reductive Cleavage of the Disulfide Bond

-

Prepare Reducing Agent:

-

Prepare a fresh solution of DTT or TCEP in an appropriate buffer. For selective cleavage of the linker without affecting native antibody disulfides, an acetate (B1210297) buffer at pH 4.5 is recommended with 25 mM DTT. For more efficient cleavage, a buffer at pH 7-9 with 50 mM DTT can be used.

-

-

Cleavage Reaction:

-

Add the reducing agent solution to the conjugated antibody.

-

Incubate for 30 minutes at room temperature.

-

-

Analysis:

-

The release of the payload can be monitored by various analytical techniques such as HPLC, mass spectrometry, or by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Protocol for Photocleavage of the Carbonate Ester

-

Sample Preparation:

-

Prepare the bioconjugate in a suitable buffer (e.g., PBS) in a UV-transparent cuvette or plate.

-

-

Irradiation:

-

Expose the sample to UV light at the appropriate wavelength (typically 300-365 nm for o-nitrobenzyl linkers).

-

The light source can be a UV lamp or a specific LED. The intensity and duration of exposure will need to be optimized for the specific linker and application. A typical starting point is irradiation for 5-15 minutes.

-

-

Analysis:

-

Monitor the cleavage and release of the payload using methods such as HPLC, mass spectrometry, or fluorescence spectroscopy if the payload is fluorescent.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the this compound.

Caption: Conjugation of the this compound to an antibody.

Caption: Dual-cleavage mechanism of the this compound.

Caption: Experimental workflow for conjugation and cleavage.

Conclusion

The this compound is a versatile and powerful tool for the construction of advanced bioconjugates. Its dual-cleavage mechanism, responsive to both reducing agents and light, offers enhanced control over the release of therapeutic payloads or other molecules of interest. A thorough understanding of its mechanism of action, reaction kinetics, and the appropriate experimental protocols is crucial for its successful implementation in research and drug development. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this innovative linker technology.

References

- 1. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photocleavable Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photocleavable (PC) linkers are instrumental in the field of bioconjugation, offering precise spatiotemporal control over the release of therapeutic agents, imaging probes, and other bioactive molecules. This is achieved through the use of specific wavelengths of light to trigger the cleavage of a covalent bond, thereby activating or releasing the conjugated payload. This guide provides a comprehensive overview of the core principles of photocleavable linkers, their primary classes, quantitative characteristics, and detailed experimental protocols for their application. The information is tailored for researchers and professionals in drug development and related scientific fields, aiming to provide a practical resource for the design and execution of experiments involving photocleavable bioconjugates.

Introduction to Photocleavable Linkers

Photocleavable linkers, also known as photocages, are chemical moieties that can be cleaved upon irradiation with light of a specific wavelength.[1] This property allows for the controlled release of a conjugated molecule, providing a powerful tool for a wide range of biomedical applications, including targeted drug delivery, proteomics, and cellular biology.[2][3] The key advantage of using light as a trigger is its non-invasive nature and the ability to control the location, timing, and dosage of the released substance with high precision.[4]

The ideal photocleavable linker possesses several key characteristics:

-

Stability: The linker must be stable under physiological conditions and during synthesis and storage.[1]

-

Biocompatibility: The linker and its cleavage byproducts should be non-toxic to biological systems.

-

Efficient Cleavage: The linker should cleave with high quantum yield upon irradiation with a specific wavelength of light.

-

Wavelength Specificity: The cleavage wavelength should ideally be in the near-UV to visible range (typically >350 nm) to minimize damage to cells and tissues.[4]

Major Classes of Photocleavable Linkers

The most extensively studied and utilized photocleavable linkers are based on o-nitrobenzyl and coumarin (B35378) chemistries.

o-Nitrobenzyl Linkers

The ortho-nitrobenzyl (ONB) group is a widely used photolabile protecting group.[5] Upon absorption of UV light, typically around 340-365 nm, the ONB moiety undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the linker to the payload.[1][5] This process results in the release of the payload and the formation of a 2-nitrosobenzaldehyde byproduct.[5] The cleavage efficiency of ONB linkers can be modulated by substituting the aromatic ring.[6]

Coumarin-Based Linkers

Coumarin-based linkers offer the advantage of being cleavable at longer wavelengths, often in the visible light spectrum (400-450 nm), which is less damaging to biological samples.[1][7] The cleavage mechanism of coumarin linkers is also based on a light-induced intramolecular reaction. The quantum efficiency of coumarin cleavage is notably high.[7] For instance, a 7-(diethylamino)coumarin-4-methyl derivative has a reported cleavage quantum efficiency of 0.25.[7]

Quantitative Data of Photocleavable Linkers

The selection of a suitable photocleavable linker for a specific application depends on its quantitative properties, primarily its cleavage wavelength and quantum yield. The quantum yield (Φ) represents the efficiency of a photochemical process and is defined as the ratio of the number of molecules undergoing a specific event (e.g., cleavage) to the number of photons absorbed. A higher quantum yield indicates a more efficient cleavage process.

| Linker Type | Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| o-Nitrobenzyl | 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | ~340 | 0.49 - 0.63 | [5] |

| o-Nitrobenzyl | General | ~365 | Not specified | [1] |

| Coumarin | 7-(diethylamino)coumarin-4-methyl | 400 - 450 | 0.25 | [7] |

| Coumarin | General | 365, 400 - 475 | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving photocleavable linkers.

Synthesis of a Photocleavable Bifunctional Linker (PCBL)

This protocol is adapted from the synthesis of an o-nitrobenzyl-based photocleavable bifunctional linker (PCBL) with an NHS ester for amine reactivity and a protected thiol for sulfhydryl reactivity.[8]

Materials:

-

5-Methyl-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Thioacetic acid

-

Potassium carbonate

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Carbon tetrachloride (CCl₄), Ether

Procedure:

-

Acid Chloride Formation: Reflux 5-methyl-2-nitrobenzoic acid with an excess of SOCl₂ and a catalytic amount of DMF for 3 hours at 80°C. Evaporate the excess SOCl₂ to obtain the acid chloride.

-

NHS Ester Formation: Dissolve the acid chloride in DCM and add NHS. Add DCC portion-wise while stirring at 0°C. Allow the reaction to proceed overnight at room temperature. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the NHS ester.

-

Bromination: Reflux the NHS ester with NBS and a catalytic amount of benzoyl peroxide in CCl₄ for 6 hours. Cool the reaction mixture, filter the succinimide, and evaporate the solvent.

-

Thioacetate Formation: Dissolve the brominated compound in DMF and add potassium thioacetate. Stir the reaction at room temperature for 4 hours. Extract the product with ether and purify by chromatography.

-

Thiol Deprotection (prior to use): The acetyl protecting group on the sulfur can be removed using a mild base like potassium carbonate in methanol (B129727) to generate the free thiol for conjugation.

Bioconjugation of an Antibody to a Surface using a PC Linker

This protocol describes the immobilization of an antibody onto a surface functionalized with a photocleavable linker.[7]

Materials:

-

Surface with pre-activated carboxyl groups

-

Photocleavable linker with a primary amine and a carboxyl group (e.g., a coumarin-based linker)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Antibody of interest

-

Anhydrous acetonitrile (B52724) (ACN)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

-

Linker Immobilization:

-

Activate the carboxyl groups on the surface by incubating with a solution of EDC and NHS in anhydrous ACN for 1 hour at room temperature.

-

Wash the surface with ACN.

-

Incubate the activated surface with a solution of the amine-containing photocleavable linker in ACN overnight at room temperature.

-

Wash the surface thoroughly with ACN and dry under a stream of nitrogen.

-

-

Antibody Conjugation:

-

Activate the carboxyl group on the immobilized linker by incubating the surface with a solution of EDC and NHS in PBS for 1 hour at room temperature.

-

Wash the surface with PBS.

-

Incubate the activated surface with a solution of the antibody in PBS (typically 0.1-1 mg/mL) for 2-4 hours at room temperature or overnight at 4°C.

-

Wash the surface with PBS to remove unbound antibody.

-

Quench any remaining active NHS esters by incubating with the quenching solution for 30 minutes.

-

Wash the surface extensively with PBS.

-

Photocleavage of a Bioconjugate from a Solid Support

This protocol details the light-induced release of a molecule from a solid support.[5]

Materials:

-

Solid support with the immobilized bioconjugate (e.g., beads, microfluidic device)

-

Buffer solution (e.g., PBS)

-

High-power LED lamp (e.g., 365 nm for ONB linkers, 400-450 nm for coumarin linkers)

-

Quartz cuvette or other transparent reaction vessel

Procedure:

-

Sample Preparation: Suspend the solid support in the desired buffer within the quartz cuvette. If using a microfluidic device, flow the buffer through the channels.

-

Irradiation:

-

Position the LED lamp at a fixed distance from the sample (e.g., 2 cm).

-

Irradiate the sample for a predetermined amount of time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

-

For beads in suspension, gentle stirring during irradiation can improve cleavage efficiency.

-

-

Sample Collection: After irradiation, collect the supernatant or the flow-through from the microfluidic device, which now contains the released molecule.

Analysis of Photocleavage Products by HPLC and Mass Spectrometry

This protocol outlines the analysis of the photocleavage reaction to confirm the release of the payload and identify byproducts.[9][10]

Materials:

-

Collected sample from the photocleavage experiment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

HPLC Analysis:

-

Inject the collected sample into the HPLC system.

-

Elute the components using a gradient of the mobile phases (e.g., 5-95% acetonitrile over 30 minutes).

-

Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins, or a wavelength specific to the payload or linker byproduct).

-

Compare the chromatogram of the irradiated sample with a non-irradiated control to identify new peaks corresponding to the cleaved products.

-

-

Mass Spectrometry Analysis:

-

Collect the fractions corresponding to the peaks of interest from the HPLC.

-

Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the released payload and any cleavage byproducts. This confirms the identity of the cleaved species.

-

Visualizations

General Workflow for Photocleavable Bioconjugation and Release

Caption: General workflow of photocleavable bioconjugation.

Experimental Workflow for Surface Immobilization and Release

Caption: Experimental workflow for surface immobilization and photorelease.

Signaling Pathway Modulation via Photocaged Molecule

Caption: Modulation of a signaling pathway using a photocaged ligand.

Conclusion

Photocleavable linkers are a versatile and powerful tool in bioconjugation, enabling precise control over the release of bioactive molecules. The choice of linker, particularly between o-nitrobenzyl and coumarin-based systems, depends on the specific requirements of the application, such as the desired cleavage wavelength and efficiency. The experimental protocols provided in this guide offer a practical foundation for researchers to implement these technologies in their work. As the field continues to evolve, the development of new photocleavable linkers with improved properties, such as longer cleavage wavelengths and higher quantum yields, will further expand their utility in advancing biomedical research and therapeutic development.

References

- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. azom.com [azom.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chemreu.ku.edu [chemreu.ku.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers Featuring NHS Ester and SPDP Moieties

This technical guide provides a comprehensive overview of heterobifunctional crosslinkers equipped with an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio (SPDP) group. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, applications, and methodologies associated with these versatile reagents. The information is presented to facilitate a deeper understanding and practical application in bioconjugation, from fundamental research to the development of complex biomolecules like antibody-drug conjugates (ADCs).

Introduction to NHS-SPDP Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of two different biomolecules. Reagents containing both an NHS ester and an SPDP group are particularly valuable due to their specific reactivity towards primary amines and sulfhydryl groups, respectively.[1][2] This dual-reactivity allows for controlled, stepwise conjugation of molecules like proteins, peptides, and nucleic acids.[1][3]

The NHS ester end of the crosslinker reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4] The SPDP group, on the other hand, reacts with sulfhydryl groups, like those found in cysteine residues, to form a disulfide bond.[5] This disulfide bond is cleavable by reducing agents, a feature that is highly advantageous in applications requiring the release of a conjugated molecule under specific conditions.[1][5]

Mechanism of Action

The conjugation process using an NHS-SPDP crosslinker involves two distinct chemical reactions:

-

NHS Ester Reaction with Primary Amines: The NHS ester is an activated ester that readily reacts with nucleophilic primary amines at physiological to slightly alkaline pH (typically 7.2-8.5).[4][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7] It is crucial to use amine-free buffers, such as phosphate, carbonate, bicarbonate, or borate (B1201080) buffers, to avoid competing reactions.[1][4] The rate of NHS ester hydrolysis increases with pH, which can compete with the desired conjugation reaction.[4][8]

-

SPDP Reaction with Sulfhydryls: The 2-pyridyldithio group at the other end of the crosslinker reacts specifically with free sulfhydryl groups within a similar pH range (7-8).[1][5] This reaction is a thiol-disulfide exchange, resulting in the formation of a new disulfide bond between the crosslinker and the sulfhydryl-containing molecule.[2] A key feature of this reaction is the release of pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the reaction.[1][5]

Quantitative Data of Common NHS-SPDP Crosslinkers

A variety of NHS-SPDP crosslinkers are commercially available, differing primarily in their spacer arm length, solubility, and the presence of modifications like polyethylene (B3416737) glycol (PEG) chains.[5][9][10] These variations allow for the optimization of conjugation strategies based on the specific requirements of the biomolecules and the desired properties of the final conjugate.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |

| SPDP | 312.36 | 6.8 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Short-chain, classic NHS-SPDP crosslinker.[11] |

| LC-SPDP | 423.5 | 15.7 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Long-chain version of SPDP, providing greater reach.[1] |

| Sulfo-LC-SPDP | 527.6 | 15.7 | Water-soluble | Water-soluble due to the sulfo-NHS group, allowing for direct addition to aqueous reaction mixtures.[1][12] Membrane-impermeable. |

| SPDP-dPEG®8-NHS ester | 711.83 | 32 atoms | Water-soluble | Contains a hydrophilic PEG spacer, which can reduce aggregation and increase the solubility of the conjugate.[9] |

| SPDP-dPEG®12-NHS ester | 887.08 | 44 atoms | Water-soluble | Features a longer PEG spacer for increased hydrophilicity and reach.[10] |

| NHS-PEG4-SPDP | 557.65 | 24.3 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | PEGylated crosslinker that can enhance the solubility and stability of the resulting conjugate.[13][14] |

Experimental Protocols

The following are detailed protocols for common bioconjugation procedures using NHS-SPDP crosslinkers.

General Considerations

-

Buffer Selection: Use amine-free and thiol-free buffers for the conjugation reactions, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 7.2-8.0.[1][4]

-

Reagent Preparation: NHS-SPDP crosslinkers with limited water solubility (e.g., SPDP, LC-SPDP) must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][11] Water-soluble versions (e.g., Sulfo-LC-SPDP) can be dissolved directly in the aqueous reaction buffer.[1]

-

Reaction Conditions: Reactions are typically carried out at room temperature for 30-60 minutes for the NHS ester reaction and can be extended for the sulfhydryl reaction (e.g., overnight at 4°C).[1][11]

-

Removal of Excess Crosslinker: It is essential to remove non-reacted crosslinker after the first step of modification to prevent unwanted side reactions. This is typically achieved using desalting columns or dialysis.[1][11]

Protocol 1: Conjugation of a Sulfhydryl-Containing Protein to an Amine-Containing Protein

This protocol is applicable when one of the proteins to be conjugated possesses a free sulfhydryl group.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

NHS-SPDP crosslinker (e.g., SPDP, LC-SPDP, or Sulfo-LC-SPDP)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Organic Solvent (DMSO or DMF, if using a water-insoluble crosslinker)

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Dissolve the amine-containing protein (Protein-NH2) in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

If using a water-insoluble crosslinker, prepare a stock solution (e.g., 20 mM) in DMSO or DMF immediately before use.[1] For water-soluble crosslinkers, dissolve directly in the Reaction Buffer.

-

-

Modification of the Amine-Containing Protein:

-

Add a 10- to 20-fold molar excess of the dissolved NHS-SPDP crosslinker to the Protein-NH2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature.[1]

-

-

Removal of Excess Crosslinker:

-

Remove the excess, non-reacted crosslinker from the SPDP-modified protein using a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation to the Sulfhydryl-Containing Protein:

-

Dissolve the sulfhydryl-containing protein (Protein-SH) in the Reaction Buffer.

-

Add the SPDP-modified protein to the Protein-SH solution. A molar ratio of 1:1 is a good starting point, but this may need to be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]

-

-

Purification of the Conjugate:

-

The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Protocol 2: Conjugation of Two Amine-Containing Proteins

This protocol is used when neither of the proteins to be conjugated has a readily available sulfhydryl group. One of the proteins is first modified with the SPDP linker, and then its pyridyldithio group is reduced to generate a free sulfhydryl, which can then react with a second protein that has been modified with SPDP.

Materials:

-

Two different amine-containing proteins (Protein 1-NH2 and Protein 2-NH2)

-

NHS-SPDP crosslinker

-

Reaction Buffer

-

Organic Solvent (if needed)

-

Reducing Agent (e.g., Dithiothreitol - DTT)

-

Desalting columns

Procedure:

-

Modification of Both Proteins with SPDP:

-

Separately modify both Protein 1-NH2 and Protein 2-NH2 with the NHS-SPDP crosslinker as described in Protocol 1, steps 1 and 2.

-

Remove the excess crosslinker from both modified proteins using separate desalting columns as in Protocol 1, step 3.

-

-

Generation of a Sulfhydryl Group on One Protein:

-

Choose one of the SPDP-modified proteins (e.g., SPDP-Protein 1).

-

Add DTT to the SPDP-Protein 1 solution to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to reduce the pyridyldithio group and expose a free sulfhydryl group.[1]

-

Immediately remove the DTT and the released pyridine-2-thione using a desalting column equilibrated with Reaction Buffer. The protein is now sulfhydryl-activated (HS-Protein 1).

-

-

Conjugation of the Two Modified Proteins:

-

Mix the sulfhydryl-activated protein (HS-Protein 1) with the other SPDP-modified protein (SPDP-Protein 2).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]

-

-

Purification of the Conjugate:

-

Purify the final conjugate using an appropriate chromatographic method like SEC.

-

Visualizations

Chemical Structure and Reaction Mechanism

Caption: Reaction mechanism of an NHS-SPDP crosslinker.

Experimental Workflow for Protein-Protein Conjugation

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. proteochem.com [proteochem.com]

- 12. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) [proteochem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Disulfide-Containing Photocleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the diverse array of linker technologies, disulfide-containing photocleavable linkers are emerging as a sophisticated class of tools offering dual-stimuli responsive release. This technical guide provides a comprehensive overview of the core principles, design, synthesis, and evaluation of these advanced linkers.

Core Principles: A Dual-Release Strategy

Disulfide-containing photocleavable linkers are designed with two distinct cleavage mechanisms integrated into a single molecular scaffold. This dual-release strategy provides an additional layer of control over payload delivery, enhancing tumor specificity and minimizing off-target toxicity.

Reductive Cleavage: The disulfide bond is susceptible to the highly reductive environment within tumor cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[1][] This differential allows for selective cleavage of the disulfide bond and subsequent release of the cytotoxic payload within the target cell.

Photocleavage: The incorporation of a photolabile moiety, such as an o-nitrobenzyl group or a coumarin (B35378) derivative, allows for external spatiotemporal control over drug release.[3][4] Upon irradiation with a specific wavelength of light, the photolabile group undergoes a conformational change that leads to the cleavage of the linker and release of the payload. This on-demand release mechanism is particularly advantageous for treating localized tumors and further reducing systemic exposure to the toxic drug.

Design and Synthesis of Disulfide-Containing Photocleavable Linkers

The design of these dual-stimuli linkers involves the strategic placement of a disulfide bond and a photocleavable group. The synthesis typically involves multi-step organic chemistry to assemble the linker, which is then conjugated to the payload and the antibody.

Common Photocleavable Moieties

-

o-Nitrobenzyl Group: This is one of the most widely used photolabile groups. Upon UV irradiation (typically around 365 nm), it undergoes an intramolecular rearrangement to release the payload.[3][5]

-

Coumarin Derivatives: These compounds can be cleaved by light at longer wavelengths (around 400-450 nm), which offers better tissue penetration and is less damaging to cells than UV light.[6][7]

Synthesis Strategies

The synthesis of a disulfide-containing photocleavable linker generally involves the following key steps:

-

Synthesis of the Photocleavable Core: This involves the preparation of the o-nitrobenzyl or coumarin derivative with appropriate functional groups for further modification.

-

Introduction of the Disulfide Bond: A disulfide-containing moiety is then introduced into the photocleavable core. This can be achieved through various chemical reactions, such as the reaction of a thiol with a pyridyl disulfide derivative.

-

Attachment of a Reactive Group for Antibody Conjugation: A functional group, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester, is incorporated to enable covalent attachment to the antibody, typically at cysteine or lysine (B10760008) residues.

Quantitative Data on Linker Performance

The performance of disulfide-containing photocleavable linkers is evaluated based on their stability in circulation and their cleavage efficiency in response to the dual stimuli. The following tables summarize key quantitative data for different linker designs.

| Linker Type | Photocleavable Group | Wavelength for Cleavage | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Reference |

| UV-Cleavable Disulfide Linker | o-Nitrobenzyl | 365 nm | > 6 days | 16 nM (with irradiation) | [3][5] |

| 1.1 µM (without irradiation) | [5] | ||||

| NIR-Cleavable Disulfide Linker | Heptamethine Cyanine | 650-900 nm | > 72 hours (<1% release) | Not Reported | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis, conjugation, and evaluation of ADCs with disulfide-containing photocleavable linkers.

Synthesis of a Generic o-Nitrobenzyl Disulfide Linker

This protocol outlines the general steps for synthesizing a linker with an o-nitrobenzyl photocleavable group and a disulfide bond.

Materials:

-

2-Nitrobenzyl alcohol

-

Thionyl chloride

-

Cysteamine (B1669678) hydrochloride

-

2,2'-Dipyridyl disulfide

-

Maleimide-PEG-NHS ester

-

Organic solvents (e.g., dichloromethane (B109758), dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Chlorination of 2-Nitrobenzyl alcohol: React 2-nitrobenzyl alcohol with thionyl chloride in dichloromethane to form 2-nitrobenzyl chloride.

-

Thiolation: React 2-nitrobenzyl chloride with cysteamine hydrochloride in the presence of a base to introduce a thiol group.

-

Formation of Pyridyl Disulfide: React the thiolated o-nitrobenzyl derivative with 2,2'-dipyridyl disulfide to form the activated disulfide linker.

-

Conjugation to Maleimide-PEG-NHS ester: React the pyridyl disulfide linker with a maleimide-PEG-NHS ester to introduce the maleimide group for antibody conjugation.

-

Purification: Purify the final linker using column chromatography or HPLC.

ADC Conjugation Protocol

This protocol describes the conjugation of the synthesized linker-payload complex to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Synthesized disulfide-containing photocleavable linker-payload

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled concentration of TCEP in PBS.

-

Conjugation: Add the linker-payload complex to the reduced mAb solution and incubate to allow for the maleimide-thiol reaction to occur.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and antibody using SEC.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.[8][9][10][11]

Materials:

-

ADC construct

-

Human plasma

-

PBS

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in human plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

-

Data Analysis: Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC.[12][13][14][15][16]

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

ADC construct

-

Cell culture medium and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Light source for photocleavage (e.g., UV lamp at 365 nm)

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated controls and controls with free drug.

-

Photocleavage (for relevant wells): Expose the designated wells to the appropriate light source for a defined period to induce photocleavage.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships.

Experimental Workflow for ADC Synthesis and Evaluation

References

- 1. researchgate.net [researchgate.net]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06242E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, reaction mechanisms, and experimental considerations for the trifunctional, photocleavable crosslinker, PC SPDP-NHS carbonate ester. This reagent is a valuable tool in bioconjugation and drug delivery, particularly for the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a versatile crosslinking agent featuring three key functional components: a photocleavable (PC) ortho-nitrobenzyl group, a pyridyldithiol (SPDP) moiety for reaction with sulfhydryl groups, and a N-hydroxysuccinimide (NHS) carbonate ester for reaction with primary amines. The combination of these functionalities allows for the precise, light-mediated release of conjugated molecules.

Physicochemical Data

Quantitative data for this compound has been compiled from various suppliers and is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2279944-61-3 | [1][2][3] |

| Molecular Formula | C25H28N4O10S2 | [2][3] |

| Molecular Weight | 608.64 g/mol | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

| Storage Conditions | Store at -20°C, protect from light and moisture | [1][3] |

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in its ability to sequentially or simultaneously react with different functional groups, with the added feature of light-induced cleavage. The core functionalities and their respective reaction mechanisms are detailed below.

Amine Conjugation via NHS Carbonate Ester

The N-hydroxysuccinimide (NHS) carbonate ester moiety reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable carbamate (B1207046) linkages.

Experimental Protocol for Antibody Conjugation (General)

This protocol is a general guideline for the conjugation of the NHS ester moiety to an antibody and may require optimization for specific applications.

-

Antibody Preparation:

-

Purify the antibody to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) using a suitable method such as dialysis or a desalting column.

-

Exchange the antibody into a conjugation buffer with a pH of 7.2-8.5 (e.g., phosphate, carbonate/bicarbonate, or borate (B1201080) buffer).[4] The rate of NHS ester hydrolysis increases with pH.[4]

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

This compound Preparation:

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Sulfhydryl Conjugation via SPDP

The 2-pyridyldithiol (SPDP) group reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[4]

Experimental Protocol for Thiol-Reactive Conjugation (General)

This protocol assumes the prior conjugation of the NHS ester moiety to a molecule (e.g., an antibody) and subsequent reaction with a thiol-containing molecule.

-

Preparation of Thiol-Containing Molecule:

-

Ensure the thiol-containing molecule is in a buffer free of reducing agents at a pH of 7-8.

-

-

Conjugation Reaction:

-

Mix the SPDP-modified molecule (from the NHS ester conjugation step) with the thiol-containing molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification:

-

Purify the conjugate using standard methods such as size-exclusion chromatography to separate the desired conjugate from unreacted components.

-

Photocleavage of the Ortho-Nitrobenzyl Linker

The core of the "PC" functionality lies in the ortho-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 350-365 nm, the linker undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and release of the conjugated molecule.[7][8] This process results in the formation of a 2-nitrosobenzaldehyde byproduct.[9]

Experimental Protocol for Photocleavage (General)

The specific conditions for photocleavage, such as wavelength, light intensity, and duration of exposure, will need to be optimized for the specific application and experimental setup.

-

Sample Preparation:

-

The bioconjugate containing the this compound linker should be in a suitable, optically clear buffer.

-

-

UV Irradiation:

-

Expose the sample to a UV light source. Based on literature for similar ortho-nitrobenzyl compounds, a wavelength of approximately 365 nm is a good starting point.[7][8]

-

The intensity of the light source and the duration of exposure are critical parameters that need to be determined empirically. Studies on other o-nitrobenzyl esters have shown significant decomposition within 10 minutes at an intensity of 3.5 mW/cm².[10]

-

-

Analysis of Cleavage:

-

The efficiency of the photocleavage can be analyzed by various techniques, such as HPLC, mass spectrometry, or functional assays, to detect the released molecule and the remaining bioconjugate.

-

Visualizing the Chemistry and Workflow

To better illustrate the functionality of this compound, the following diagrams, generated using Graphviz, depict its structure, reaction mechanisms, and a typical experimental workflow.

Figure 1: Chemical Structure of this compound

Figure 2: Reaction Mechanisms of this compound

Figure 3: Experimental Workflow for Bioconjugation and Photocleavage

Applications in Research and Drug Development

The unique characteristics of this compound make it particularly suitable for applications where spatial and temporal control of molecular interactions is crucial.

-

Antibody-Drug Conjugates (ADCs): This linker is designed for the synthesis of ADCs.[1] An antibody can be conjugated to the linker via its amine groups, and a cytotoxic drug with a thiol group can be attached to the SPDP moiety. The photocleavable unit allows for the targeted release of the drug at a specific site upon light irradiation, potentially reducing off-target toxicity.[11]

-

Controlled Release Systems: Beyond ADCs, this linker can be used to tether any two molecules and then release one upon light exposure. This has applications in fundamental research for studying cellular processes, as well as in the development of novel therapeutic delivery systems.

-

Surface Immobilization and Release: Molecules can be attached to a surface via one of the reactive groups, and subsequently released by photocleavage, enabling applications in biosensors and cell adhesion studies.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its trifunctional nature allows for the conjugation of diverse molecules, while the integrated photocleavable linker provides an external trigger for the controlled release of these molecules. The general protocols provided herein serve as a starting point for the use of this reagent, and optimization will be necessary to achieve the desired results for specific applications. As with any chemical reagent, appropriate safety precautions should be taken, and the material safety data sheet should be consulted before use.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 2279944-61-3 | BroadPharm [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. researchgate.net [researchgate.net]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility and Application of PC SPDP-NHS Carbonate Ester in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of PC SPDP-NHS carbonate ester in dimethyl sulfoxide (B87167) (DMSO), alongside detailed experimental protocols and relevant biological pathways for its application in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional, photocleavable crosslinker that plays a crucial role in the development of advanced bioconjugates. Its structure incorporates a pyridyldithiol (SPDP) group for reaction with sulfhydryls, a photo-cleavable linker, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This trifunctional nature makes it a versatile tool for linking molecules, with the added advantage of being able to release the conjugated molecule upon exposure to UV light. A primary application for this linker is in the construction of ADCs, where it can be used to attach a cytotoxic payload to a monoclonal antibody.

Solubility of this compound in DMSO

The solubility of a crosslinker is a critical parameter for its effective use in bioconjugation reactions. While precise quantitative solubility data for this compound in DMSO is not widely published, several chemical suppliers indicate that it is soluble in DMSO, as well as other organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF)[1][2].

For a structurally related compound, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a quantitative solubility in DMSO has been reported as 62 mg/mL[3]. This value can serve as a useful estimation for this compound, though empirical determination is always recommended for specific experimental conditions. Another variant, this compound, is reported to be soluble in chloroform (B151607) at a concentration of 50 mg/mL[4].

General protocols for dissolving NHS esters suggest that they can be prepared in anhydrous DMSO at concentrations typically around 10 mg/mL for immediate use in labeling reactions[5][6][7].

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | Soluble | [1][2] |

| This compound | Chloroform | 50 mg/mL | [4] |

| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | DMSO | 62 mg/mL | [3] |

| General NHS Esters | Anhydrous DMSO | ~10 mg/mL (typical) | [5][6][7] |

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method to determine the solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh out a known amount of this compound (e.g., 10 mg) and add it to a microcentrifuge tube.

-

Add a small, known volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the solution to equilibrate at room temperature for at least one hour.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at a predetermined wavelength) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or molarity.

-

Protocol for Using this compound in a Typical Bioconjugation Reaction

This protocol describes a general workflow for conjugating a protein (e.g., an antibody) with another molecule using this compound.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO

-

Molecule to be conjugated (containing a thiol group)

-

Desalting column

Procedure:

-

Dissolving the NHS Ester:

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of, for example, 10 mg/mL.

-

-

Amine-Reactive Conjugation:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted crosslinker using a desalting column.

-

-

Thiol-Reactive Conjugation:

-

Add the thiol-containing molecule to the solution of the modified protein.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography.

-

Signaling Pathway in ADC-Mediated Cell Killing

This compound is frequently employed as a linker in the fabrication of Antibody-Drug Conjugates. The mechanism of action of such ADCs typically involves the following signaling and trafficking pathway.

Caption: ADC Mechanism of Action

The diagram above illustrates the typical intracellular trafficking and mechanism of action for an Antibody-Drug Conjugate utilizing a cleavable linker. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization via endocytosis[8]. The ADC then traffics through the endosomal pathway to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B cleave the linker, releasing the cytotoxic drug[9]. The released drug can then exert its cell-killing effect, often by damaging DNA within the nucleus, which ultimately leads to apoptosis[8].

Experimental Workflow for ADC Preparation and Application